![molecular formula C15H20BNO3 B566828 N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide CAS No. 1218790-42-1](/img/structure/B566828.png)
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide
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Overview
Description
“N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide” is a chemical compound that is an important boric acid derivative . It is often used in the field of organic synthesis .
Synthesis Analysis
The compound can be obtained through a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
Boronic acid pinacol ester compounds, such as this one, are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 373.27 . The SMILES string representation of the compound isCc1ccc (cc1)S (=O) (=O)Nc2ccc (cc2)B3OC (C) (C)C (C) (C)O3
.
Scientific Research Applications
Organic Synthesis Intermediates
The compound is frequently used as an intermediate in organic synthesis, particularly in the formation of pinacol benzyl boronate through borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .
Hydroboration Catalyst
It serves as a catalyst in the hydroboration of alkyl or aryl alkynes and alkenes, which is a crucial step in various synthetic pathways .
Suzuki–Miyaura Coupling
This compound is a substrate in Suzuki–Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Polymerase Enzyme Inhibitors
It’s involved in the synthesis of indolo-fused heterocyclic inhibitors of polymerase enzymes, which have potential applications in antiviral therapies, such as those targeting hepatitis C .
Electrophilic Substitution Reactions
The compound is used in intramolecular electrophilic substitution reactions to synthesize pyridoquinazolines and benzo[h][1,6]naphthyridines, compounds that have various pharmaceutical applications .
Drug Delivery Systems
Phenylboronic acid pinacol ester derivatives are used to modify hyaluronic acid for the development of reactive oxygen species (ROS)-responsive drug delivery systems. This has been applied to encapsulate curcumin for targeted cancer therapy .
Photodynamic Cancer Therapy
It is also conjugated with ChitoPEG copolymer for use in photosensitizer-based photodynamic therapy, a promising strategy for targeting cancers with polymeric nanoparticulate carriers .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their derivatives, such as this compound, are often used in the suzuki-miyaura cross-coupling reaction due to their unique reactivity . They can form boronate complexes with diols and carboxylic acids, which are often found in biological systems .
Biochemical Pathways
Boronic acids and their derivatives are known to interfere with various biochemical pathways due to their ability to form boronate complexes with diols and carboxylic acids .
Result of Action
The ability of boronic acids and their derivatives to form boronate complexes with diols and carboxylic acids can potentially interfere with the function of various biomolecules, leading to various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH and the presence of diols and carboxylic acids in the environment can potentially influence the compound’s ability to form boronate complexes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-6-13(18)17-12-10-8-7-9-11(12)16-19-14(2,3)15(4,5)20-16/h6-10H,1H2,2-5H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMMYLJDIVTJPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675320 |
Source
|
Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1218790-42-1 |
Source
|
Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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